(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride
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Overview
Description
“(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2416233-78-6 . It has a molecular weight of 257.1 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (2-(aminomethyl)pyridin-4-yl)dimethylphosphine oxide dihydrochloride . The Inchi Code is 1S/C8H13N2OP.2ClH/c1-12(2,11)8-3-4-10-7(5-8)6-9;;/h3-5H,6,9H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder and is typically stored at room temperature .Scientific Research Applications
Synthesis and Characterization
The compound (4-Dimethylphosphorylpyridin-2-yl)methanamine; dihydrochloride serves as a precursor or intermediary in the synthesis of a variety of heterocyclic compounds. For instance, novel hexahydropyrimidines, which have applications in pharmaceuticals as analgesic, antiviral, and antibacterial agents, can be synthesized from related pyridin-2-ylmethanamines. These compounds demonstrate significant potential due to their presence in bioactive compounds and their use as prodrugs and polymer stabilizers (Abu-Obaid et al., 2014).
Chemical Transformations and Reactivity
The study of the compound's reactivity has led to the development of various chemical transformations. For example, the synthesis of novel 1,3-Dithiolane compounds demonstrates the versatility of related pyridin-2-ylmethanamines in organic synthesis, showcasing their ability to form complex structures through condensation reactions (Zhai Zhi-we, 2014).
Bioactive Compound Development
Compounds derived from (4-Dimethylphosphorylpyridin-2-yl)methanamine; dihydrochloride have been explored for their bioactivity, including antiosteoclast and osteoblast activities. This underscores the compound's utility in developing therapeutics for bone-related diseases (G. S. Reddy et al., 2012).
Fluoroionophore Development
Research into diamine-salicylaldehyde derivatives, closely related to the study compound, has led to the development of fluoroionophores capable of chelating metal ions. These compounds have practical applications in metal ion detection and analysis, highlighting the diverse utility of pyridin-2-ylmethanamine derivatives in analytical chemistry (Hong et al., 2012).
Electrochromic Material Synthesis
The synthesis and characterization of copper complexes utilizing (dimethylphosphoryl)methanaminium ligands demonstrate the potential of related compounds in the development of electrochromic materials. These materials have applications in smart windows and displays, indicating the role of such compounds in advancing materials science (Richert et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, H335, and H412 , which refer to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and harmful to aquatic life with long lasting effects, respectively .
Properties
IUPAC Name |
(4-dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-3-4-10-7(5-8)6-9;;/h3-5H,6,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAGNMCCFXIOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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